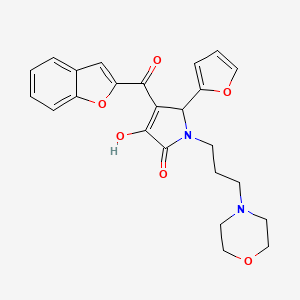

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide, also known as MMSE, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been shown to have various biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Characterization of Diethyltin-based Self-assemblies : Research by Shankar et al. (2011) discusses the synthesis of diethyltin(methoxy)methanesulfonate compounds through reactions involving sulfonate-phosphonate ligands. These compounds exhibit significant structural motifs and are characterized using IR, NMR, and X-ray crystallography, highlighting their three-dimensional self-assembly and potential applications in material science and catalysis Shankar et al., 2011.

Methane to Ethylene Conversion

Photocatalytic Conversion of Methane to Ethylene : A study by Jiang et al. (2020) introduces a photocatalytic pathway for converting methane into ethylene using a Pd-modified ZnO-Au hybrid catalyst. This process involves the formation and dehydrogenation of alkoxy intermediates, showcasing an innovative approach for producing ethylene, a valuable chemical feedstock, from methane under mild conditions Jiang et al., 2020.

Microbial Metabolism

Microbial Metabolism of Methanesulfonic Acid : Kelly and Murrell (1999) explore the microbial utilization of methanesulfonic acid, a compound related to methanesulfonamide derivatives. While methanesulfonic acid is a stable molecule mainly involved in the sulfur cycle, certain aerobic bacteria can metabolize it as a carbon and energy source. This research provides insights into the biological degradation of methanesulfonamide derivatives and their role in environmental sulfur cycling Kelly & Murrell, 1999.

Chemical Reactions and Intermediates

Construction of Indole Rings : The work by Hiroya et al. (2002) on the cyclization reactions of N-methanesulfonyl derivatives of 2-ethynylanilines catalyzed by copper salts to form indoles illustrates the chemical versatility of methanesulfonyl-based compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material science Hiroya et al., 2002.

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-15-10-7-5-4-6-9(10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMVAIALAANPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

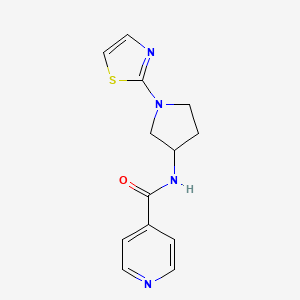

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754251.png)

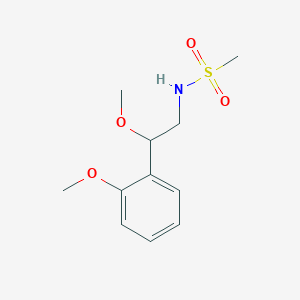

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)

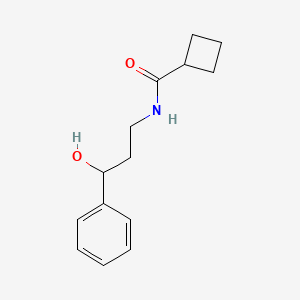

![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)

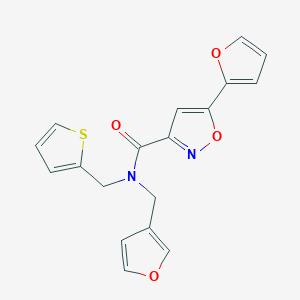

![N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2754259.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)